Econazole Nitrate
Econazole Nitrate
Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.
Econazole nitrate is a white crystalline powder. (NTP, 1992)
An imidazole derivative that is commonly used as a topical antifungal agent.
Econazole nitrate is a white crystalline powder. (NTP, 1992)
An imidazole derivative that is commonly used as a topical antifungal agent.
Brand Name:
Vulcanchem
CAS No.:
24169-02-6
VCID:
VC0000902
InChI:
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
SMILES:
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Molecular Formula:
C18H16Cl3N3O4
Molecular Weight:
444.7 g/mol
Econazole Nitrate
CAS No.: 24169-02-6
APIs
VCID: VC0000902
Molecular Formula: C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol
Purity: > 98%
CAS No. | 24169-02-6 |
---|---|
Product Name | Econazole Nitrate |
Molecular Formula | C18H16Cl3N3O4 |
Molecular Weight | 444.7 g/mol |
IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |
Standard InChIKey | DDXORDQKGIZAME-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Appearance | Solid powder |
Melting Point | 324 °F (NTP, 1992) |
Physical Description | Econazole nitrate is a white crystalline powder. (NTP, 1992) |
Description | Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses. Econazole nitrate is a white crystalline powder. (NTP, 1992) An imidazole derivative that is commonly used as a topical antifungal agent. |
Purity | > 98% |
Related CAS | 27220-47-9 (Parent) |
Solubility | less than 1 mg/mL at 66° F (NTP, 1992) |
Synonyms | Econazole Econazole Nitrate Ekonazole Gyno Pervaryl 150 Gyno Pevaril Gyno Pevaryl Gyno-Pervaryl 150 Gyno-Pevaril Gyno-Pevaryl GynoPevaril Nitrate, Econazole Pevaryl |
Reference | 1: Shah RM, Eldridge DS, Palombo EA, Harding IH. Microwave-assisted microemulsion technique for production of miconazole nitrate- and econazole nitrate-loaded solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi: 10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057. 2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins. AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub 2016 Nov 9. PubMed PMID: 27830515. 3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N, Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of econazole nitrate formulated in an enhanced hydrophilic multiple emulsion. Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed PMID: 27761948. 4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974. 5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi: 10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795. 6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by otoendoscopy on otomycosis external with triamcinolone acetonide and econazole nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250. 7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID: PMC4232799. 8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed PMID: 25237352; PubMed Central PMCID: PMC4157032. 9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea pedis: results from two double-blind, vehicle-controlled, phase 3 clinical trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362. 10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of econazole nitrate: formulation and optimization using factorial design. J Drug Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID: 25006462; PubMed Central PMCID: PMC4071986. |
PubChem Compound | 68589 |
Last Modified | Nov 11 2021 |
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